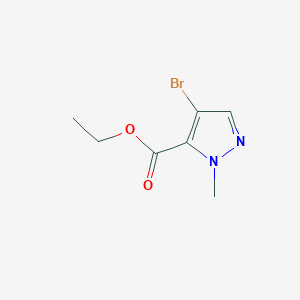

ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-bromo-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-9-10(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLKICOIMWDSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate: Pathways, Mechanisms, and Protocols

Abstract

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and an ester group for further derivatization, makes it a highly valuable intermediate. This technical guide provides an in-depth exploration of the primary synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will dissect the strategic considerations behind the chosen route, provide a mechanistic rationale for each transformation, and present detailed, field-proven experimental protocols. The discussion emphasizes control over regioselectivity, a common challenge in pyrazole chemistry, and offers insights into process optimization.

Retrosynthetic Analysis and Strategic Overview

The synthesis of substituted pyrazoles often presents a key challenge: controlling the regiochemical outcome of substitutions on the heterocyclic ring. A retrosynthetic analysis of the target molecule reveals two primary bond disconnections to consider: the C4-Br bond and the N1-CH₃ bond. This leads to two plausible forward-synthetic strategies:

-

Pathway A (Preferred): N-methylation of a pyrazole precursor followed by electrophilic bromination.

-

Pathway B (Alternative): Bromination of a pyrazole precursor followed by N-methylation.

While both routes are viable, Pathway A is generally preferred for its superior control over regioselectivity. The N-methylation of an unsubstituted pyrazole can lead to a mixture of N1 and N2 isomers, which are often difficult to separate.[1] By incorporating the methyl group early via the use of methylhydrazine in the initial cyclization, this issue is circumvented entirely. The subsequent electrophilic bromination of the resulting ethyl 1-methyl-1H-pyrazole-5-carboxylate intermediate proceeds with high regioselectivity at the electron-rich and sterically accessible C4 position.[2]

This guide will focus on the more robust and industrially scalable Pathway A.

Caption: Retrosynthetic analysis of the target compound.

Primary Synthesis Pathway: A Mechanistic Examination

The selected two-step synthesis provides a reliable and efficient route to the target compound, beginning with the construction of the methylated pyrazole core.

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

The foundational step is a cyclocondensation reaction to form the pyrazole ring. This is classically achieved by reacting a β-dicarbonyl compound or its equivalent with a hydrazine derivative.[3][4] In our case, the use of methylhydrazine directly installs the required N1-methyl group, providing an elegant solution to the isomerism problem. A common and effective starting material is ethyl 2-(ethoxymethylene)-3-oxosuccinate or a similar activated carbonyl species.

Causality Behind Experimental Choices:

-

Reagent: Methylhydrazine is chosen over hydrazine hydrate to directly form the N-methylated pyrazole, thus avoiding a separate methylation step and the associated regioselectivity issues.[5]

-

Solvent: Ethanol is a common solvent as it readily dissolves the reactants and is compatible with the reaction conditions.

-

Temperature: The reaction is typically run at reflux to ensure a sufficient rate of reaction for the condensation and cyclization to proceed to completion.

Caption: The primary two-step synthesis workflow.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol (e.g., 200 mL).

-

Reagent Addition: Add ethyl 2-(ethoxymethylene)-3-oxosuccinate (1.0 eq). Begin stirring and then add methylhydrazine (1.05 eq) dropwise to the solution. The addition may be mildly exothermic.

-

Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield ethyl 1-methyl-1H-pyrazole-5-carboxylate as a pure substance.[5]

Step 2: Electrophilic Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

With the N-methylated pyrazole core in hand, the final step is the regioselective installation of the bromine atom at the C4 position. The pyrazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for this reaction.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for laboratory-scale synthesis.[2] It is a solid that is easier and safer to handle, and it provides a slow, controlled release of the electrophilic bromine species, which can minimize the formation of over-brominated byproducts.

-

Solvent: Acetonitrile or a chlorinated solvent like dichloromethane (DCM) is typically used as it is inert to the reaction conditions and effectively solubilizes the reactants.

-

Setup: In a flask protected from light, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in acetonitrile (e.g., 10 mL per gram of substrate).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining active bromine.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is then purified via silica gel chromatography or recrystallization to afford the final product, this compound.[2]

Alternative Pathway and the N-Methylation Challenge

An alternative synthesis involves brominating first and then performing the N-methylation. While this route is less common, understanding its challenges highlights the importance of regiochemical control in pyrazole chemistry. When methylating a 4-bromopyrazole precursor, two isomeric products can form: the desired N1-methyl product and the undesired N2-methyl product.

Caption: Formation of N1 and N2 isomers during methylation.

Traditional methylating agents like methyl iodide or dimethyl sulfate often yield poor selectivity.[1] However, modern synthetic methods have been developed to overcome this. The use of sterically bulky "masked" methylating reagents, such as (chloromethyl)triisopropoxysilane, can dramatically favor methylation at the less sterically hindered N1 position, achieving selectivities greater than 95:5 in many cases.[6][7][8] This approach involves N-alkylation with the bulky silane, followed by a fluoride-mediated protodesilylation to reveal the methyl group.[9] While more complex, this method provides a powerful tool when the alternative pathway is necessary.

Data Summary and Characterization

The successful synthesis of the target compound and its key intermediate should be confirmed through standard analytical techniques.

| Compound | Formula | MW ( g/mol ) | Typical Yield | Appearance | Key ¹H NMR Signal (CDCl₃, δ ppm) |

| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | 75-85% | Colorless oil or low-melting solid | ~3.9-4.1 (s, 3H, N-CH₃) |

| This compound | C₇H₉BrN₂O₂ | 233.07 | 80-90% | White to off-white solid | ~4.0-4.2 (s, 3H, N-CH₃), ~7.5-7.7 (s, 1H, Pyrazole C₃-H) |

Note: Exact NMR shifts can vary based on solvent and instrument calibration. Yields are representative and depend on reaction scale and purification efficiency.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a two-step sequence involving the initial cyclocondensation of an appropriate carbonyl precursor with methylhydrazine, followed by regioselective electrophilic bromination using N-Bromosuccinimide. This strategy preemptively addresses the critical challenge of N1/N2 regioselectivity inherent in pyrazole chemistry. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to produce this valuable synthetic intermediate with high purity and yield, enabling further exploration in drug discovery and materials science.

References

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link][6][7][8][9]

-

Banu, H., & Kumar, R. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4983. [Link][10]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed, 38422621. [Link][6][7][8][9]

-

Kharitonov, D. I., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(26), 4989-4999. [Link][4][11]

-

Various Authors. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Semantic Scholar. [Link][3]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link][6][7][8][9]

-

Chen, Q., et al. (2014). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 19(12), 20416-20429. [Link][12]

-

Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link][6][7][8][9]

-

Kharitonov, D. I., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link][4][11]

-

Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents. [5]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid|CAS 84547-84-2 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their prevalence in a wide array of biologically active molecules underscores their importance as scaffolds in drug discovery. This guide focuses on a specific, yet highly versatile, member of this family: Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (CAS Number: 1328640-39-6 ). This molecule, with its strategically positioned reactive sites—a bromo substituent and an ethyl ester group—presents a wealth of opportunities for synthetic elaboration and the generation of diverse chemical libraries. This document serves as a comprehensive technical resource, providing in-depth insights into its chemical properties, synthesis, applications, and safety considerations, tailored for professionals engaged in cutting-edge research and development.

Core Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and synthesis. Herein, we delineate the key identifiers and physicochemical characteristics of this compound.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 1328640-39-6 | [1] |

| Molecular Formula | C₇H₉BrN₂O₂ | [1] |

| Molecular Weight | 233.06 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester | |

| Appearance | Solid (predicted) | |

| Storage | Room temperature, under dry and sealed conditions. | [1] |

The Synthetic Rationale: Strategic Assembly of the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established field, yet the specific regiochemistry of this compound requires a carefully considered synthetic strategy. While a definitive, publicly available, step-by-step protocol for this exact CAS number is not readily found in the provided search results, we can infer a logical synthetic pathway based on established pyrazole chemistry.

A plausible and efficient approach involves the cyclocondensation of a suitably substituted hydrazine with a 1,3-dicarbonyl compound, followed by regioselective bromination.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

-

To a stirred solution of ethyl 2-formyl-3-oxobutanoate (1 equivalent) in ethanol at 0 °C, add methylhydrazine (1 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

-

Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final product, this compound.

Applications in Drug Discovery and Organic Synthesis: A Scaffold of Opportunity

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The pyrazole core is a well-known pharmacophore, and this particular derivative offers two distinct points for diversification.

Role as a Versatile Synthetic Intermediate

-

Cross-Coupling Reactions: The C4-bromo substituent is primed for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule.

-

Derivatization of the Ester Group: The ethyl ester at the C5 position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a diverse array of amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to the corresponding alcohol, which can be further functionalized.

Caption: Diversification pathways for the target compound in organic synthesis.

Potential in Medicinal Chemistry

While specific biological activities for this compound are not extensively documented, the broader class of pyrazole-containing molecules has shown significant promise in various therapeutic areas. It is plausible that derivatives of this compound could be investigated for:

-

Anti-inflammatory and Anticancer Effects: Many pyrazole derivatives have been explored for their potential as anti-inflammatory and anticancer agents.[2]

-

Enzyme Inhibition and Receptor Modulation: The functional groups on this molecule provide handles to design compounds that can interact with the active sites of enzymes or bind to cellular receptors.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this exact CAS number is not available in the search results, data from closely related compounds can provide guidance.

General Safety Precautions (based on related compounds):

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[3][4]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[3][4]

-

Fire Safety: While not considered a significant fire risk, it may emit corrosive fumes if involved in a fire. Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

First Aid Measures (based on related compounds):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Analytical Characterization

The definitive identification and purity assessment of this compound would rely on standard analytical techniques. While specific spectra for this compound were not found, a hypothetical ¹H NMR spectrum can be predicted.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | s | 1H | Pyrazole C3-H |

| ~4.3-4.5 | q | 2H | -OCH₂CH₃ |

| ~3.8-4.0 | s | 3H | N-CH₃ |

| ~1.3-1.5 | t | 3H | -OCH₂CH₃ |

Note: These are predicted values and may vary.

Further characterization would involve:

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (~1720 cm⁻¹).

Conclusion: A Promising Scaffold for Future Discoveries

This compound represents a valuable and versatile building block for chemists in both academic and industrial research. Its dual reactive sites offer a strategic advantage for the synthesis of diverse and complex molecular architectures. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of such well-defined and adaptable chemical intermediates will undoubtedly increase. This guide provides a foundational understanding of this compound, empowering researchers to harness its full potential in their synthetic endeavors.

References

-

MySkinRecipes. This compound. [Link]

Sources

An In-depth Technical Guide to Ethyl 4-Bromo-1-methyl-1H-pyrazole-5-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of modern medicinal chemistry and materials science, pyrazole scaffolds are indispensable building blocks. Their unique electronic properties and versatile reactivity make them central to the design of novel therapeutics and functional materials. This guide focuses on ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a member of this important class. However, a comprehensive search of scientific literature and chemical databases reveals a significant lack of specific experimental data for this exact isomeric structure.

To provide a scientifically grounded and practical resource, this guide will therefore focus on the closely related and well-documented analog, Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS Number: 5775-89-3) . The principles of synthesis, reactivity, and application discussed herein are largely translatable to the target molecule and offer a robust framework for researchers working with substituted pyrazole systems.

Core Compound Profile: Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate

This section summarizes the key physicochemical properties of the reference compound, providing a foundational dataset for experimental design.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate | [1] |

| CAS Number | 5775-89-3 | [1][2] |

| Molecular Formula | C₈H₁₁BrN₂O₂ | [1][2] |

| Molecular Weight | 247.09 g/mol | [1] |

| Boiling Point | 114 °C at 2 mmHg | [3] |

| Purity | Typically ≥96% | [2] |

| Appearance | White to off-white solid or oil | [4] |

| SMILES | CCOC(=O)c1c(Br)c(C)nn1C | |

| InChIKey | Not readily available |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles like ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate typically follows a logical sequence involving heterocycle formation followed by functionalization. The causality behind this strategy is rooted in controlling regioselectivity.

General Synthetic Workflow

A robust and common method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. Subsequent bromination provides the final product.

Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (Precursor) The synthesis begins with the reaction of ethyl acetoacetate (a β-ketoester) with methylhydrazine. The more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl, leading to a condensation reaction that, after dehydration and cyclization, forms the pyrazole ring. This method provides high yields of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 5744-40-1).[5]

Step 2: Electrophilic Bromination The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site for electrophiles. The precursor from Step 1 is treated with a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine in a suitable solvent like acetic acid or tetrahydrofuran, to install the bromo group regioselectively at the C4 position.[6]

Below is a diagram illustrating this logical workflow.

Chemical Reactivity and Synthetic Utility

The true value of this pyrazole derivative lies in its trifunctional nature, which allows for sequential and orthogonal chemical modifications. This makes it a highly versatile building block in multi-step organic synthesis.

-

The C4-Bromo Group: The bromine atom at the C4 position is the primary reactive handle for introducing molecular diversity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions. This is the cornerstone of its utility, as it allows for the construction of carbon-carbon and carbon-heteroatom bonds with high precision.

-

Suzuki Coupling: Reaction with boronic acids to form aryl- or heteroaryl-substituted pyrazoles.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form 4-amino-pyrazole derivatives.

-

-

The C5-Ester Group: The ethyl ester at the C5 position offers another site for modification, typically under conditions that do not affect the C-Br bond.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) followed by acidic workup yields the corresponding carboxylic acid. This acid can then be used in amide bond formation or other carboxylate chemistry.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol.

-

Amidation: Direct conversion to amides can be achieved by heating with an amine, sometimes with a catalyst.

-

-

The Pyrazole Core: The N-methylated pyrazole ring is generally stable to many reaction conditions, providing a robust scaffold for the attached functional groups.

The diagram below illustrates the key reactive sites and potential transformations.

Applications in Research and Drug Development

Substituted pyrazoles are classified as "privileged scaffolds" in medicinal chemistry because their core structure is frequently found in biologically active compounds.[7] Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate serves as a critical starting material for building more complex molecules with potential therapeutic value.

-

Oncology: The pyrazole core is a feature of numerous kinase inhibitors used in cancer therapy. The ability to functionalize the C4 position allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against specific cancer-related enzymes.[4]

-

Inflammation and Immunology: Pyrazole derivatives are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This scaffold is central to the design of novel anti-inflammatory agents.[7]

-

Agrochemicals: The pyrazole ring is also a key component in many modern fungicides, herbicides, and insecticides. The synthetic versatility of compounds like ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate enables the development of new crop protection agents.[4]

-

Materials Science: The rigid, aromatic nature of the pyrazole ring, combined with the potential for extensive functionalization, makes these compounds interesting for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the title compound is not available, data from closely related analogs, such as 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid, provides essential guidance.[9]

-

Hazard Classification: Assumed to be hazardous. Similar compounds cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Avoid breathing dust or vapors.[10]

-

Handling: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Conclusion

This compound and its well-documented analog, ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate, represent a class of highly valuable and versatile intermediates in chemical synthesis. Their trifunctional nature, featuring a reactive bromine atom for cross-coupling, a modifiable ester group, and a stable heterocyclic core, provides a powerful platform for the construction of complex molecules. For researchers in drug discovery, agrochemicals, and materials science, mastering the chemistry of these building blocks is a key step toward innovation and the development of novel, high-value compounds.

References

-

LookChem. Cas 50920-64-4, 4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER.[Link]

-

Amerigo Scientific. Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate.[Link]

-

LookChem. CAS No.5775-89-3, 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER Suppliers.[Link]

-

MDPI. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.[Link]

-

RSC Publications. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.[Link]

-

PubChemLite. Ethyl 4-bromo-5-methyl-1h-pyrazole-3-carboxylate.[Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[Link]

-

Organic Process Research & Development. 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.[Link]

-

Springer. Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c.[Link]

- Google Patents.Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

- 1. Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 2. calpaclab.com [calpaclab.com]

- 3. do.labnovo.com [do.labnovo.com]

- 4. lookchem.com [lookchem.com]

- 5. Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 5744-40-1 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy Ethyl 5-amino-4-bromo-1-(4-pyridyl)pyrazole-3-carboxylate [smolecule.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their diverse biological activities and tunable electronic properties make them a focal point of intensive research in drug discovery and materials science. The precise structural elucidation of these molecules is paramount to understanding their function and ensuring their quality. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this analytical endeavor.[3][4]

This technical guide provides an in-depth analysis of the spectroscopic data for a representative pyrazole derivative: ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate . We will explore the theoretical underpinnings of each spectroscopic method and apply them to the interpretation of the compound's characteristic spectral features. This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. A thorough spectroscopic analysis is essential to confirm the connectivity and chemical environment of each atom within the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][5] For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~4.05 | Singlet (s) | 3H | N-CH₃ |

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~7.80 | Singlet (s) | 1H | Pyrazole H-3 |

Interpretation:

-

Ethyl Ester Protons: The ethyl group of the ester will exhibit a characteristic quartet for the methylene protons (-O-CH₂ -) and a triplet for the methyl protons (-CH₂-CH₃ ). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons.

-

N-Methyl Protons: The methyl group attached to the nitrogen of the pyrazole ring is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

-

Pyrazole Ring Proton: The single proton on the pyrazole ring (H-3) will also appear as a singlet due to the absence of neighboring protons. Its downfield chemical shift is attributed to the deshielding effect of the aromatic pyrazole ring and the adjacent electron-withdrawing ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C =O (Ester) |

| ~145.0 | Pyrazole C -5 |

| ~140.0 | Pyrazole C -3 |

| ~95.0 | Pyrazole C -4 (bearing Br) |

| ~61.5 | -O-CH₂ -CH₃ |

| ~37.0 | N-CH₃ |

| ~14.0 | -O-CH₂-CH₃ |

Interpretation:

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at the lowest field (~162.0 ppm).

-

Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the bromine atom (C-4) is expected to be significantly shielded compared to the other ring carbons.

-

Alkyl Carbons: The carbons of the ethyl ester and the N-methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Expected IR Data (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1550 | Medium | C=N stretch (Pyrazole ring) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | C-N stretch (Pyrazole ring) |

| ~750 | Strong | C-Br stretch |

Interpretation:

-

Carbonyl Stretch: A strong absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group.[8]

-

Pyrazole Ring Vibrations: The characteristic stretching vibrations of the C=N and C-N bonds within the pyrazole ring are expected in the fingerprint region.

-

C-O Stretch: The C-O single bond stretch of the ester group will also produce a strong absorption band.

-

C-Br Stretch: The vibration of the carbon-bromine bond will appear at a lower wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9] It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 248/250 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 203/205 | Loss of ethoxy group (-OCH₂CH₃) |

| 175/177 | Loss of ethyl carboxylate group (-COOCH₂CH₃) |

| 124 | Loss of Br and ethoxy group |

Interpretation:

-

Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Fragmentation Pattern: The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. For this compound, common fragmentation pathways would involve the loss of the ethoxy group from the ester, or the entire ethyl carboxylate group.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

Sources

- 1. Buy ethyl 4-bromo-5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate [smolecule.com]

- 2. 4-Bromo-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid 95% | CAS: 1248387-82-7 | AChemBlock [achemblock.com]

- 3. 1239844-77-9|4-Bromo-5-hydroxy-1-methyl-1h-pyrazole-3-carboxylic acid ethyl ester|BLD Pharm [bldpharm.com]

- 4. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Ethyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate - Amerigo Scientific [amerigoscientific.com]

- 7. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethyl 4-bromo-5-methyl-1H-pyrazole-3-carboxylate | 6076-14-8 | GAA07614 [biosynth.com]

- 9. 4-BROMO-5-ETHYL-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID (CAS No. 1248387-82-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical framework for the evaluation of ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, the subsequent sections are designed to not only present protocols but to instill a deeper understanding of the causality behind the experimental design, ensuring a robust and scientifically sound characterization of this molecule.

The pyrazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of particular interest for their ability to form specific interactions with biological targets. Understanding the solubility and stability of this compound is a critical early step in its development pathway. Poor aqueous solubility can lead to low bioavailability for orally administered drugs, while instability can result in the formation of degradation products, potentially impacting efficacy and safety.[1] This guide will, therefore, equip the researcher with the necessary protocols and theoretical understanding to comprehensively profile this compound.

Part 1: Solubility Assessment of this compound

A drug's ability to dissolve in a solvent to create a homogenous solution is a critical factor influencing its absorption and distribution in the body. For oral dosage forms, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a comprehensive understanding of the solubility of this compound in various physiologically relevant media is essential.

Equilibrium Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[2] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Experimental Protocol for Equilibrium Solubility Determination

-

Preparation of Solvents: Prepare a panel of pharmaceutically relevant solvents. This should include:

-

Purified water (e.g., Milli-Q or equivalent).

-

Aqueous buffers at pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) to assess the pH-dependent solubility.[2]

-

Common organic co-solvents used in formulations, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

-

Aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used for initial stock solution preparation in biological assays.

-

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a clear glass vial for each solvent. The use of an excess of solid material is crucial to ensure that the solution becomes saturated.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or incubator, typically maintained at 25 °C and 37 °C to simulate room temperature and physiological temperature, respectively.[2] Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[2][3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[2]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert syringe filter (e.g., 0.22 µm PVDF or PTFE).[3][4] It is critical to avoid any transfer of solid particles into the sample for analysis.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent and quantify the concentration of dissolved this compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A calibration curve of the compound in the same solvent should be prepared to ensure accurate quantification.

Data Presentation: Solubility Profile

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | ||

| pH 1.2 Buffer | 37 | ||

| pH 4.5 Buffer | 37 | ||

| pH 6.8 Buffer | 37 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| PEG 400 | 25 | ||

| DMSO | 25 |

Part 2: Stability Profiling of this compound

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[5][6] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[7][8][9] This information is vital for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[10]

Forced Degradation Studies: A Systematic Approach

Forced degradation studies are designed to produce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[11] Degradation beyond this level can lead to secondary degradation products that may not be relevant to real-world storage conditions.

Experimental Protocols for Forced Degradation Studies

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water, for the following studies. The solid-state stability should also be evaluated under thermal and photolytic stress.

-

Acidic Hydrolysis:

-

Treat the compound solution with 0.1 N to 1 N hydrochloric acid (HCl).[10]

-

Incubate the mixture at room temperature and at an elevated temperature (e.g., 60-80 °C).

-

Monitor the reaction over time (e.g., 2, 4, 8, 24 hours).

-

After the desired time points, neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis.

-

-

Basic Hydrolysis:

-

Treat the compound solution with 0.1 N to 1 N sodium hydroxide (NaOH).[10]

-

Follow the same incubation and monitoring procedure as for acidic hydrolysis.

-

Neutralize the samples with an equivalent amount of acid (e.g., HCl) before analysis.

-

-

Oxidative Degradation:

-

Treat the compound solution with a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%.[12]

-

Conduct the experiment at room temperature, protected from light, and monitor over time.

-

The reaction can be quenched by the addition of a reducing agent like sodium bisulfite if necessary.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C, or in 10°C increments above the accelerated testing temperature).[13]

-

Also, subject a solution of the compound to thermal stress.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in the ICH Q1B guideline.[13][14]

-

A control sample should be kept in the dark under the same temperature conditions to differentiate between thermal and photolytic degradation.

-

Visualization of the Stability Study Workflow

The following diagram illustrates the comprehensive workflow for the stability assessment of this compound.

Caption: Workflow for Forced Degradation and Stability Assessment.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[6]

Key Steps in Method Development:

-

Chromatographic System Selection: Reverse-phase HPLC is the most common technique. A C18 column is a good starting point.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation of the parent compound from all degradation products.

-

Detector Wavelength Selection: The UV detector wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended to check for peak purity.

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Decision Tree for Stability Testing

The results from accelerated stability studies guide the long-term storage conditions and re-test period determination, as outlined in the ICH guidelines.

Caption: Decision Tree for Stability Study Outcomes per ICH Guidelines.

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By adhering to these protocols, which are grounded in established scientific principles and regulatory guidelines, researchers can generate high-quality, reliable data. This information is indispensable for making informed decisions during the drug development process, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life. A thorough understanding of these core physicochemical properties is the bedrock upon which successful pharmaceutical development is built.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). Available at: [Link]

-

European Medicines Agency, ICH Q1 guideline on stability testing of drug substances and drug products. Available at: [Link]

-

ICH, Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Available at: [Link]

-

SNS Courseware, ICH STABILITY TESTING GUIDELINES. Available at: [Link]

-

AxisPharm, Equilibrium Solubility Assays Protocol. Available at: [Link]

-

Slideshare, Ich guideline for stability testing. Available at: [Link]

-

World Health Organization (WHO), Annex 4. Available at: [Link]

-

American Pharmaceutical Review, What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

MedCrave, Forced Degradation – A Review. Available at: [Link]

-

MedCrave, Forced Degradation Studies. Available at: [Link]

-

Research Journal of Pharmacy and Technology, A Review: Stability Indicating Forced Degradation Studies. Available at: [Link]

-

Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

-

National Institutes of Health, Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. who.int [who.int]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharma.gally.ch [pharma.gally.ch]

- 7. biomedres.us [biomedres.us]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. Ich guideline for stability testing | PPTX [slideshare.net]

- 13. snscourseware.org [snscourseware.org]

- 14. database.ich.org [database.ich.org]

Mechanism of Action of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate

An In-depth Technical Guide to the

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate belongs to the pyrazole class of heterocyclic compounds. The pyrazole nucleus is widely recognized in medicinal chemistry as a "privileged scaffold" due to its synthetic accessibility and its ability to form key interactions with a wide range of biological targets.[1] This has led to the successful development of numerous pyrazole-containing drugs, including the anti-inflammatory agent Celecoxib and several FDA-approved protein kinase inhibitors like Crizotinib and Ruxolitinib.[1][2]

While the specific molecular mechanism of this compound has not been extensively elucidated in publicly available literature, its structural motifs—a substituted pyrazole ring—strongly suggest its potential as an inhibitor of key enzymatic pathways. Drawing from the vast body of research on analogous compounds, this guide outlines the most plausible mechanisms of action for this molecule and provides the experimental frameworks required for their validation.[3][4][5][6] This document is designed to serve as a foundational resource for researchers aiming to characterize this compound and unlock its therapeutic potential.

Part 1: Hypothesized Mechanisms of Action

Based on extensive structure-activity relationship (SAR) studies of the pyrazole class, three primary mechanisms of action are proposed for this compound: Protein Kinase Inhibition, Topoisomerase Inhibition, and Carbonic Anhydrase Inhibition.

1.1 Protein Kinase Inhibition: Targeting Cellular Signaling at the Source

Protein kinases are a large family of enzymes that regulate the majority of cellular processes, including growth, differentiation, and apoptosis.[3][4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, often acting as a bioisostere for the adenine region of ATP.[1][7]

Proposed Mechanism: It is hypothesized that this compound functions as an ATP-competitive kinase inhibitor . The nitrogen atoms of the pyrazole ring are predicted to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the interaction of ATP's adenine group.[8] The substituents on the pyrazole ring (the ethyl, bromo, methyl, and carboxylate groups) would then occupy adjacent hydrophobic pockets, determining the compound's potency and selectivity for specific kinases.[8] Inhibition of a kinase, for example, one involved in a pro-growth signaling cascade like the MAPK or PI3K pathways, would block downstream signal transduction, leading to cell cycle arrest or apoptosis.[2][9]

Figure 1: Hypothesized inhibition of a generic kinase signaling pathway.

1.2 Topoisomerase Inhibition: Inducing DNA Damage in Proliferating Cells

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling and catenation, which arise during replication and transcription.[5][10] By creating transient breaks in the DNA backbone, they allow strands to pass through one another. These enzymes, particularly Topoisomerase II, are validated targets for chemotherapy because their inhibition leads to the accumulation of DNA double-strand breaks, which is cytotoxic to rapidly dividing cancer cells.[6][11]

Proposed Mechanism: Several pyrazole-containing compounds have been identified as inhibitors of Topoisomerase II.[5][9] The proposed mechanism involves the stabilization of the "cleavable complex," an intermediate in the enzyme's catalytic cycle where the topoisomerase is covalently bound to the cleaved DNA.[11] this compound may intercalate into the DNA at the site of cleavage or bind to a pocket on the enzyme, preventing the re-ligation of the DNA strands. This transforms the transient enzyme action into a permanent DNA double-strand break, triggering cell cycle arrest and apoptosis.[5]

1.3 Carbonic Anhydrase Inhibition: A Target in Metabolism and pH Regulation

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[12][13] They are involved in numerous physiological processes, including pH regulation and respiration. Certain CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer progression and metastasis.[14]

Proposed Mechanism: The pyrazole scaffold has been successfully utilized in the design of potent carbonic anhydrase inhibitors.[12][15] The mechanism typically involves the pyrazole moiety coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. This interaction displaces a key water molecule or hydroxide ion required for catalysis, thereby inhibiting the enzyme's function.[16] Inhibition of tumor-associated CAs can disrupt the pH balance of cancer cells, making them more susceptible to other therapies and inhibiting their metastatic potential.

Part 2: Experimental Validation Framework

To validate these hypothesized mechanisms, a tiered experimental approach is necessary, beginning with biochemical assays to confirm direct enzyme interaction, followed by cell-based assays to assess physiological effects.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the compound's ability to inhibit a specific kinase by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[17]

Principle: Kinase activity consumes ATP, converting it to ADP. The assay first stops the kinase reaction and depletes remaining ATP. A second reagent then converts the generated ADP back to ATP, which is used in a luciferase reaction to produce light. The luminescent signal is directly proportional to kinase activity.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate. Include a DMSO-only vehicle control.

-

Kinase Reaction Setup: In a separate 96-well plate, add the kinase of interest, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[17]

-

Inhibitor Pre-incubation: Transfer a small volume (e.g., 2.5 µL) of the serially diluted compound to the kinase reaction plate. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase. Incubate for 60 minutes at 30°C.

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add Kinase Detection Reagent, which contains the luciferase/luciferin components. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18][19]

Figure 2: Experimental workflow for an in vitro kinase inhibition assay.

Protocol 2: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topoisomerase II to separate interlocked DNA circles found in kinetoplast DNA (kDNA). Inhibitors prevent the release of individual DNA minicircles.[11][20]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a dilution series of the test compound in DMSO as described in Protocol 1.

-

Reaction Setup: On ice, prepare a reaction mix containing 10x Topo II Assay Buffer, ATP, and kDNA substrate.[11] Aliquot the mix into microcentrifuge tubes.

-

Add Inhibitor: Add the test compound dilutions to the tubes. Include a DMSO vehicle control and a known Topo II inhibitor (e.g., etoposide) as a positive control.

-

Initiate Reaction: Add purified human Topoisomerase IIα enzyme to each tube to start the reaction. Incubate at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel to separate the DNA forms.

-

Visualization: Visualize the DNA bands under UV light. The catenated kDNA network remains in the well, while the decatenated, single minicircles migrate into the gel.

-

Analysis: Assess the degree of inhibition by comparing the amount of decatenated product in the compound-treated lanes to the control lanes.

Protocol 3: Cell-Based Cytotoxicity Assay

This protocol assesses the compound's effect on the viability and proliferation of cancer cells in culture. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method.[21]

Principle: The assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]

-

Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO in medium).

-

Incubation: Incubate the plates for a set period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence with a plate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Figure 3: Workflow for a cell-based cytotoxicity assay.

Part 3: Data Presentation and Interpretation

Quantitative data from the validation assays should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Kinase Inhibitory Profile

The following table presents plausible IC₅₀ data that could be generated from Protocol 1 against a panel of cancer-relevant kinases.

| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |

| Kinase A (e.g., JAK2) | 85 | 5 |

| Kinase B (e.g., PI3Kα) | 250 | 15 |

| Kinase C (e.g., CDK2) | 1,500 | 20 |

| Kinase D (e.g., EGFR) | >10,000 | 10 |

Data are hypothetical. Staurosporine is a non-selective kinase inhibitor used as a positive control.[17]

Interpretation: These hypothetical results would suggest that the compound is a potent inhibitor of Kinase A and a moderately potent inhibitor of Kinase B, with selectivity over Kinases C and D.

Table 2: Hypothetical Anticancer Activity in Cell-Based Assays

The following table presents plausible GI₅₀ data from Protocol 3 across different cancer cell lines.

| Cell Line | Primary Tumor Type | Compound GI₅₀ (µM) | Doxorubicin GI₅₀ (µM) (Control) |

| MCF-7 | Breast Cancer | 5.2 | 0.95 |

| A549 | Lung Cancer | 14.5 | 1.2 |

| HCT116 | Colon Cancer | 8.9 | 0.8 |

| HEK293 | Normal Kidney (Toxicity Control) | >50 | 10.5 |

Data are hypothetical. Doxorubicin is a standard chemotherapeutic agent used as a positive control.[9]

Interpretation: These hypothetical results would indicate that the compound exhibits cytotoxic activity against multiple cancer cell lines, with some selectivity for cancer cells over non-cancerous cells (HEK293), a desirable therapeutic characteristic.

Conclusion and Future Directions

This guide posits that this compound most likely functions as an enzyme inhibitor, with protein kinases, topoisomerases, and carbonic anhydrases representing the most probable targets. The provided experimental framework offers a clear, validated path for researchers to systematically investigate these hypotheses, determine the compound's potency and selectivity, and assess its potential as a therapeutic agent.

Successful validation of a primary mechanism should be followed by more advanced studies, including:

-

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[23]

-

Broad Selectivity Profiling: Screening against a large panel of kinases (>400) to fully characterize its selectivity profile.

-

In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in animal models of relevant diseases.[23]

By synthesizing established knowledge with a rigorous, forward-looking experimental plan, the scientific community can effectively decipher the mechanism of action of this compound and determine its place in the landscape of modern therapeutics.

References

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved from [Link]

-

Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022). (2023). PubMed. Retrieved from [Link]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. (n.d.). FLORE. Retrieved from [Link]

-

Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Samara Journal of Science. Retrieved from [Link]

-

Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (n.d.). PubMed. Retrieved from [Link]

-

Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. (n.d.). PubMed. Retrieved from [Link]

-

Topoisomerase Assays. (2018). National Institutes of Health (NIH). Retrieved from [Link]

-

Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2005). Biochemistry. Retrieved from [Link]

-

Topoisomerase Assays. (2011). National Institutes of Health (NIH). Retrieved from [Link]

-

Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. (2007). PubMed. Retrieved from [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Retrieved from [Link]

-

Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. Retrieved from [Link]

-

IC50 Determination. (n.d.). edX. Retrieved from [Link]

-

Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. Retrieved from [Link]

-

In vitro assays used to measure the activity of topoisomerases. (1990). ASM Journals. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. Retrieved from [Link]

-

Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

-

Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). YouTube. Retrieved from [Link]

-

Synthesis of Novel Pyrazole Derivatives as Promising DNA-Binding Agents and Evaluation of Antitumor and Antitopoisomerases I/II Activities. (n.d.). Semantic Scholar. Retrieved from [Link]

-

A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health (NIH). Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Retrieved from [Link]

-

(PDF) Guideline for anticancer assays in cells. (2024). ResearchGate. Retrieved from [Link]

-

Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2019). National Institutes of Health (NIH). Retrieved from [Link]

-

IC50. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]

- 5. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors [flore.unifi.it]

- 15. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. courses.edx.org [courses.edx.org]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. bitesizebio.com [bitesizebio.com]

- 23. reactionbiology.com [reactionbiology.com]

Unveiling the Biological Landscape of Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate is a synthetic heterocyclic compound belonging to the diverse and pharmacologically significant pyrazole class of molecules. While direct experimental data on its specific biological targets remains emerging, its structural motifs are present in a multitude of bioactive agents. This in-depth technical guide synthesizes the known biological activities of structurally analogous pyrazole-5-carboxylate derivatives to construct a predictive framework for the potential targets and mechanisms of action of the title compound. By examining structure-activity relationships (SAR) and the therapeutic applications of related molecules, we can infer a high probability of interaction with key enzyme families and receptor systems. This document serves as a foundational resource for researchers initiating investigations into the pharmacological potential of this compound, providing hypothesized targets and detailed experimental protocols for their validation.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile pharmacophore.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The specific substitutions on the pyrazole core play a critical role in defining the compound's biological targets and pharmacological profile. This compound features key substitutions—a bromine atom at the 4-position, a methyl group at the N1 position, and an ethyl carboxylate at the 5-position—that are hypothesized to govern its interactions with biological macromolecules.

Predictive Biological Targets Based on Structural Analogs

Based on the biological activities of structurally related pyrazole derivatives, we can predict several potential target classes for this compound.

Enzyme Inhibition: A Primary Mode of Action

The pyrazole core is a common feature in numerous enzyme inhibitors. The electronic and steric properties of this compound suggest its potential to interact with the active sites of various enzymes.